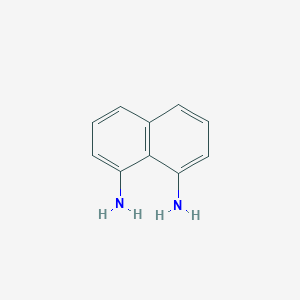

1,8-Diaminonaphthalene

Overview

Description

1,8-Diaminonaphthalene is an organic compound with the chemical formula C₁₀H₈(NH₂)₂. It is one of several isomeric naphthalenediamines and is a colorless solid that darkens upon exposure to air due to oxidation. This compound is a precursor to various commercial pigments and has significant applications in organic synthesis and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,8-Diaminonaphthalene is typically synthesized by the reduction of 1,8-dinitronaphthalene. The nitration of 1-nitronaphthalene produces a mixture of isomers, including 1,8-dinitronaphthalene, which is then reduced to this compound .

Industrial Production Methods

An industrial method for preparing this compound involves adding a catalyst, dinitronaphthalene, and a solvent into a reaction kettle. The mixture is stirred and heated to 65-75°C, followed by the slow addition of hydrazine hydrate. The temperature is then increased to 75-90°C and maintained for 3-8 hours. After the reaction, the mixture is cooled, filtered, and the solvent is recovered. The final product is obtained through rectification, achieving a purity of 99.5% or higher .

Chemical Reactions Analysis

Types of Reactions

1,8-Diaminonaphthalene undergoes various chemical reactions, including:

Oxidation: The compound darkens upon exposure to air due to oxidation.

Substitution: It reacts with phthalic anhydride derivatives to form phthaloperinones, which are useful pigments.

Reduction: The reduction of 1,8-dinitronaphthalene to this compound is a key synthetic route.

Common Reagents and Conditions

Oxidation: Air exposure leads to oxidation.

Substitution: Phthalic anhydride derivatives are used in substitution reactions.

Reduction: Hydrazine hydrate is commonly used for the reduction of dinitronaphthalene.

Major Products

Phthaloperinones: Formed from the reaction with phthalic anhydride derivatives.

1,8-Bis(dimethylamino)naphthalene: A derivative used in various applications.

Scientific Research Applications

Organic Synthesis

Medicinal Chemistry

1,8-DAN serves as a crucial building block in the synthesis of various biologically active compounds. Its two amino groups allow for diverse functionalization, leading to the formation of complex scaffolds used in pharmaceuticals. Recent studies have shown that derivatives of 1,8-DAN exhibit significant antimicrobial , antifungal , and anticancer activities. For instance, a study reported the synthesis of perimidine derivatives from 1,8-DAN, which demonstrated potent antimicrobial activity against several pathogens .

Dyes and Sensors

The compound is also utilized in dye production and as a fluorescent sensor. Its ability to form chelates with metal ions makes it suitable for detecting heavy metals like mercury (Hg²⁺) and iron (Fe³⁺). Functionalized silica materials incorporating 1,8-DAN have been developed as fluorescence probes for environmental monitoring . The structural diversity of 1,8-DAN allows for the creation of dyes that can be tailored for specific applications in photonics and sensing technologies.

Materials Science

Photovoltaic Applications

Recent research highlights the use of 1,8-DAN in the development of advanced materials for solar cells. It has been incorporated into electron transport layers (ETLs) to enhance the efficiency and stability of perovskite solar cells. A study indicated that adding 1,8-DAN improved the performance of solar cells by reducing defects within the material structure . This application underscores its potential role in renewable energy technologies.

Polymer Chemistry

In polymer science, 1,8-DAN is employed to synthesize conducting polymers through electropolymerization processes. These polymers exhibit interesting electrochemical properties that are useful in sensors and energy storage devices . The interaction between 1,8-DAN and various calixarene derivatives has been investigated to enhance the electrochemical performance of these materials.

Case Studies

Antimicrobial Activity

A comprehensive study on the antimicrobial properties of 1,8-DAN derivatives revealed that several synthesized compounds were more effective than standard antibiotics against specific bacterial strains. The reaction mechanism was elucidated using computational methods alongside experimental data .

Fluorescent Probes for Heavy Metal Detection

The development of a mesoporous silica material functionalized with 1,8-DAN demonstrated its capability as a selective fluorescent probe for detecting Hg²⁺ and Fe³⁺ ions in environmental samples. This application is particularly relevant for monitoring pollution levels in water sources .

Data Tables

Mechanism of Action

The mechanism of action of 1,8-diaminonaphthalene involves its interaction with various molecular targets. For instance, its derivatives can form complexes with other molecules, influencing their chemical and biological properties. The compound’s basicity and ability to form stable complexes make it useful in various chemical reactions .

Comparison with Similar Compounds

1,8-Diaminonaphthalene is one of several isomeric naphthalenediamines. Similar compounds include:

- 1,5-Diaminonaphthalene

- 1,2-Diaminonaphthalene

- 2,3-Diaminonaphthalene

- 2,6-Diaminonaphthalene

- 2,7-Diaminonaphthalene

Compared to these isomers, this compound is unique due to its specific position of amino groups, which influences its reactivity and applications. For example, this compound is particularly useful in the synthesis of phthaloperinones and other pigments .

Biological Activity

1,8-Diaminonaphthalene (1,8-DAN) is an organic compound with significant biological activity that has garnered attention in various fields of research, including medicinal chemistry and materials science. This article delves into its biological properties, mechanisms of action, and applications based on recent studies.

Overview of this compound

1,8-DAN is a naphthalene derivative characterized by two amino groups at the 1 and 8 positions. Its structure allows for diverse interactions with biological systems, making it a valuable compound in the synthesis of various biologically active molecules.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of 1,8-DAN and its derivatives. For instance, a study reported that several synthesized derivatives exhibited potent antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus, with minimal inhibitory concentration (MIC) values as low as 7.5 mg/mL . The compounds were also tested against fungi, showing effectiveness against Candida albicans and Candida tropicalis.

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Bacteria Tested | MIC (mg/mL) | Fungal Activity |

|---|---|---|---|

| DAN-S | E. coli, S. aureus | 7.5 | Active against C. albicans |

| DAN-OV | E. coli, S. aureus | 7.5 | Active against C. tropicalis |

| Control | Standard Antibiotics | Varies | Varies |

Antioxidant Properties

1,8-DAN has also been evaluated for its antioxidant activity. The radical scavenging assay using DPPH (2,2-diphenyl-1-picrylhydrazyl) demonstrated that some derivatives possess significant antioxidant capabilities, with one compound (DAN-S) showing a percentage of anti-radical activity reaching approximately 75% . This property is particularly relevant in the context of oxidative stress-related diseases.

The biological activity of 1,8-DAN can be attributed to several mechanisms:

- Antibacterial Mechanism : The interaction of 1,8-DAN derivatives with bacterial cell membranes can disrupt their integrity, leading to cell death.

- Antioxidant Mechanism : The ability to donate electrons allows these compounds to neutralize free radicals, thus mitigating oxidative stress.

- Ligand Formation : As a ligand framework, 1,8-DAN can form complexes with metal ions which may enhance its biological efficacy .

Case Study: Synthesis and Evaluation of Schiff Bases

A significant study focused on synthesizing Schiff bases from 1,8-DAN and evaluating their biological activities. The synthesized compounds were characterized using NMR spectroscopy and showed promising results in both antibacterial and antioxidant assays .

Table 2: Characterization Data of Synthesized Compounds

| Compound | NMR Shift (ppm) | Activity Type |

|---|---|---|

| DAN-S | 6.75 (s), 7.85 (m) | Antibacterial |

| DAN-OV | 6.80 (s), 7.90 (m) | Antioxidant |

Nanocatalytic Applications

Recent advancements have also explored the use of magnetic poly(this compound)-nickel nanocatalysts in organic synthesis. These nanocomposites have demonstrated not only catalytic efficiency but also notable antibacterial and antioxidant activities . This dual functionality enhances their potential application in pharmaceuticals and green chemistry.

Q & A

Basic Research Questions

Q. What are the primary synthesis routes for 1,8-Diaminonaphthalene, and how do their yields compare?

Answer: this compound is synthesized via two main routes:

- Route 1 : Reduction of 1,8-dinitronaphthalene yields ~95% product under catalytic hydrogenation or metal/acid conditions .

- Route 2 : Nitration of naphthalene derivatives (e.g., 1-nitronaphthalene) followed by reduction. This method may require stringent control of reaction conditions (e.g., temperature, stoichiometry) to minimize isomer formation .

Key considerations : Route 1 is preferred for higher yield and purity, while Route 2 demands optimization to avoid byproducts.

Q. What are the key physical and chemical properties of this compound relevant to experimental design?

Answer: Critical properties include:

- Physical state : Light brown crystalline solid (melting point: 60–65°C; minor discrepancies in literature, e.g., 66.5°C in some reports) .

- Solubility : Sparingly soluble in water, dissolves in ethanol, ether, and chloroform .

- Thermodynamics : Boiling point 205°C at 12 mmHg; vapor pressure 0.011 Pa at 25°C .

- Stability : Sensitive to oxidation; store under inert gas to prevent degradation .

Experimental implications : Use low-temperature reactions (<205°C) and avoid aqueous systems unless stabilized.

Q. What purification methods are effective for obtaining high-purity this compound?

Answer:

- Recrystallization : Use ethanol or chloroform for recrystallization to remove impurities .

- Distillation avoidance : A patented method achieves >98% purity via solvent extraction and crystallization, bypassing distillation to reduce decomposition risks .

- Chromatography : Column chromatography (silica gel, ethyl acetate/hexane) is effective for isolating trace impurities .

Validation : Purity can be confirmed via HPLC or melting point consistency .

Advanced Research Questions

Q. How does this compound participate in the formation of perimidine derivatives, and what catalytic systems enhance this reaction?

Answer: this compound reacts with aldehydes/ketones to form perimidines via:

- Mechanism : The reaction proceeds through imine formation, followed by 1,3-proton transfer. CMK-5-SO3H (sulfonated nanoporous carbon) acts as a reusable, eco-friendly catalyst, achieving >90% yield in most cases .

- Key variables : Solvent choice (e.g., chloroform vs. ethanol), molar ratios, and reaction time (typically <2 hours) .

Contradictions : Unexpected products (e.g., six-membered rings instead of eight-membered macrocycles) may arise due to steric effects or competing reaction pathways .

Q. How can researchers resolve contradictions in reaction outcomes when using this compound in macrocyclic syntheses?

Answer: Contradictory results (e.g., unexpected ring sizes) can be addressed by:

- Stoichiometric control : Adjusting the molar ratio of reactants (e.g., ketone:amine ratios) to favor desired pathways .

- Solvent screening : Polar aprotic solvents (e.g., DMF) may stabilize intermediates, while non-polar solvents (e.g., chloroform) favor cyclization .

- Spectroscopic validation : Use UV/IR spectroscopy to confirm intermediate structures and monitor reaction progress .

Q. What thermodynamic properties of this compound are critical for predicting its stability under various reaction conditions?

Answer: Key thermodynamic data from NIST includes:

- Enthalpy of formation : ΔfH°(gas) = 187.6 kJ/mol .

- Proton affinity : 930.0 kJ/mol, indicating strong basicity under gas-phase conditions .

- Sublimation heat : ΔsubH = 98.3 kJ/mol, critical for vapor-phase reactions .

Applications : These properties inform high-temperature reaction design (e.g., gas-phase catalysis) and stability in acidic/basic media.

Q. What safety protocols are essential for handling this compound in laboratory settings?

Answer:

- Hazard classification : Skin sensitizer (Skin Sens. 1), acute toxicity (Oral Cat. 4), and potential carcinogen (Carc. 2) .

- Protective measures : Use gloves (nitrile), fume hoods, and avoid inhalation/contact. Neutralize spills with dilute acetic acid .

- Storage : Store in airtight containers under nitrogen to prevent oxidation .

Q. How is this compound utilized in the synthesis of transition metal complexes?

Answer: this compound acts as a macrocyclic ligand precursor in template synthesis:

Properties

IUPAC Name |

naphthalene-1,8-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c11-8-5-1-3-7-4-2-6-9(12)10(7)8/h1-6H,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFOOEYJGMMJJLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)N)C(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

120516-61-2 | |

| Record name | Poly(1,8-diaminonaphthalene) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120516-61-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID6044432 | |

| Record name | 1,8-Naphthalenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] Light brown crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | 1,8-Naphthalenediamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19301 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.0000293 [mmHg] | |

| Record name | 1,8-Naphthalenediamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19301 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

479-27-6 | |

| Record name | 1,8-Diaminonaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=479-27-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,8-Naphthalenediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000479276 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,8-Diaminonaphthalene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6081 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,8-Naphthalenediamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,8-Naphthalenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,8-naphthylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.846 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,8-NAPHTHALENEDIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IKA7029YH9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.